N-Methyl Zonisamide

Vue d'ensemble

Description

N-Methyl Zonisamide is a chemical compound belonging to the sulfonamide anticonvulsant class. It is known for its potential therapeutic applications, particularly in the treatment of epilepsy. The compound is characterized by its ability to modulate voltage-gated sodium and calcium channels, as well as enhance GABAergic neurotransmission, which collectively contribute to its anticonvulsant properties .

Mécanisme D'action

Target of Action

N-Methyl Zonisamide, similar to its parent compound Zonisamide , is believed to primarily target voltage-gated sodium channels and T-type calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the functioning of the nervous system .

Mode of Action

This compound is thought to exert its effects by inhibiting the repetitive firing of these voltage-gated sodium channels and reducing the currents of T-type calcium channels . This action can lead to a decrease in neuronal excitability, thereby reducing the frequency of seizures .

Biochemical Pathways

For instance, the inhibition of these channels can lead to a decrease in the release of excitatory neurotransmitters, thereby reducing neuronal excitability .

Pharmacokinetics

Zonisamide is known to be rapidly and completely absorbed after oral administration, with a bioavailability of over 90% . It has a long half-life (50-70 hours in adults), allowing for once or twice-daily dosing . , which might also be true for this compound.

Result of Action

The primary result of this compound’s action is a reduction in seizure frequency, given its inhibitory effects on neuronal excitability . This makes it a potentially effective treatment for various types of seizures .

Analyse Biochimique

Biochemical Properties

N-Methyl Zonisamide is believed to exert its effects through the modulation of voltage-gated sodium and calcium channels, while simultaneously enhancing GABAergic neurotransmission . It interacts with enzymes such as the CYP3A4 isoenzyme, which mediates the reduction of Zonisamide to 2-sulfamoylacetylphenol .

Cellular Effects

This compound has been shown to promote neurite elongation in cultured primary motor neurons and NSC34 cells in a concentration-dependent manner . It influences cell function by enhancing neurite regeneration and protecting against oxidative stress-induced cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the compound exhibits anticonvulsant activity as potent as phenobarbital and carbamazepine but greater than phenytoin .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to exhibit anticonvulsant activity in multiple animal models . Specific threshold effects or toxic effects at high doses have not been reported in the literature.

Metabolic Pathways

This compound undergoes moderate metabolism in the liver, primarily acetylation to form N-acetyl zonisamide (20%) and reduction to form 2-sulfamoylacetylphenol (50%), the latter being subsequently glucuronidated .

Transport and Distribution

After oral ingestion, this compound is rapidly absorbed with a bioavailability of >90%. Its volume of distribution in adults is 1.0–1.9 L/kg, and plasma protein binding is 40% .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Zonisamide typically involves the following steps:

Preparation of 1,2-benzisoxazole-3-methanesulfonic acid: This intermediate is prepared by dissolving 3-bromomethyl-1,2-benzisoxazole in methanol and reacting it with sodium sulfite at 50°C for 4 hours.

Conversion to Acid Chloride: The intermediate is then converted to its acid chloride form using phosphorus oxychloride.

Amidation: The acid chloride is subsequently reacted with methylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl Zonisamide undergoes various chemical reactions, including:

Oxidation: Minor role in its metabolism.

Reduction: Reduction to form 2-sulfamoylacetylphenol.

Substitution: Amidation reactions during its synthesis

Common Reagents and Conditions

Oxidation: Involves enzymes like cytochrome P450.

Reduction: Mediated by CYP3A4 isoenzyme.

Substitution: Utilizes reagents like phosphorus oxychloride and methylamine.

Major Products Formed

Oxidation: N-acetyl zonisamide.

Reduction: 2-sulfamoylacetylphenol.

Substitution: This compound.

Applications De Recherche Scientifique

Antiepileptic Applications

N-Methyl Zonisamide is predominantly used as an antiepileptic drug (AED) . Zonisamide itself has been extensively studied for its effectiveness in treating various types of seizures, including:

- Partial Seizures : Approved as adjunctive therapy for adults with partial seizures, zonisamide has demonstrated significant efficacy in reducing seizure frequency. Clinical trials have shown that about 72% of patients experience a reduction of over 50% in seizure frequency when treated with zonisamide .

- Generalized Seizures : It has also been effective against generalized seizures, including tonic-clonic seizures and myoclonic seizures, making it suitable for a broader range of epilepsy syndromes .

- Other Epilepsy Syndromes : Research indicates potential benefits for conditions like infantile spasms and Lennox-Gastaut syndrome .

Neuroprotective Effects

Beyond its antiepileptic properties, this compound exhibits neuroprotective effects:

- Oxidative Stress Reduction : Studies suggest that zonisamide may protect neurons from oxidative damage by scavenging free radicals and inhibiting lipid peroxidation, which is particularly relevant in the context of seizure-induced neuronal injury .

- Neuroinflammation Inhibition : The drug has been shown to inhibit neuroinflammation, which can exacerbate neurodegenerative processes associated with epilepsy and other neurological disorders .

Applications in Parkinson’s Disease

Recent studies have explored the use of this compound as an add-on treatment for Parkinson’s Disease (PD):

- Motor Symptoms Management : Clinical trials indicate that zonisamide significantly reduces motor symptoms as measured by the Unified Parkinson’s Disease Rating Scale (UPDRS) without increasing dyskinesia .

- Non-Motor Symptoms Improvement : It may also alleviate non-motor symptoms such as impulsive-compulsive disorder and sleep disturbances associated with PD .

Summary of Clinical Findings

The following table summarizes key findings from clinical studies regarding the efficacy and applications of this compound:

| Study Focus | Findings |

|---|---|

| Efficacy in Epilepsy | 72% of patients experienced >50% seizure reduction; effective against various seizure types |

| Neuroprotective Properties | Scavenges free radicals; inhibits lipid peroxidation; protects against glutamate toxicity |

| Parkinson’s Disease | Significant reduction in UPDRS scores; improves motor and non-motor symptoms |

Comparaison Avec Des Composés Similaires

Similar Compounds

Zonisamide: The parent compound, also an anticonvulsant with similar mechanisms of action.

Acetazolamide: Another sulfonamide with carbonic anhydrase inhibitory properties.

Topiramate: Shares some mechanisms of action, including modulation of ion channels and enhancement of GABAergic activity

Uniqueness

N-Methyl Zonisamide is unique due to its specific structural modifications, which enhance its pharmacokinetic properties and therapeutic potential compared to its parent compound, Zonisamide .

Activité Biologique

N-Methyl Zonisamide is a derivative of zonisamide, an antiepileptic drug known for its broad therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Zonisamide

Zonisamide was first introduced in the late 1970s and has been extensively studied for its efficacy in treating various seizure disorders. It operates through multiple mechanisms, including modulation of sodium and calcium channels, as well as inhibition of carbonic anhydrase and monoamine oxidase B (MAO-B) activity. These properties contribute to its neuroprotective effects and potential applications in neurodegenerative diseases like Parkinson's disease (PD) and Alzheimer's disease (AD) .

1. Inhibition of MAO-B Activity:

Zonisamide has been shown to inhibit MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of dopamine, which is beneficial in conditions like PD where dopamine deficiency is prevalent. Studies indicate that zonisamide acts as a reversible inhibitor of MAO-B, with an IC50 value of approximately 24.8 μM .

2. Modulation of Ion Channels:

Zonisamide affects voltage-gated sodium channels and T-type calcium channels, which are critical for neuronal excitability. By stabilizing these channels, zonisamide reduces excessive neuronal firing associated with seizures .

3. Neuroprotective Effects:

Research has demonstrated that zonisamide provides neuroprotection in models of ischemia and neurodegeneration. For instance, in a mouse model treated with MPTP (a neurotoxin), zonisamide reduced the formation of neurotoxic metabolites like MPP+, thereby protecting dopaminergic neurons .

Clinical Applications

Zonisamide is primarily used as an adjunctive therapy for partial seizures but has also shown promise in treating other neurological conditions:

- Epilepsy: In clinical trials, zonisamide has been effective in reducing seizure frequency in patients with refractory epilepsy, with over 72% experiencing significant improvement .

- Parkinson's Disease: As a nondopaminergic agent, zonisamide can alleviate motor fluctuations ("wearing-off" phenomena) associated with long-term levodopa therapy . A genome-wide association study identified genetic factors influencing individual responses to zonisamide treatment in PD patients .

- Pain Management: Zonisamide has shown efficacy in animal models for pain relief by inhibiting nitric oxide synthase activity .

Case Studies

Several case studies highlight the versatility of zonisamide:

- Case Study 1: A study involving 200 PD patients revealed that those with specific genetic markers responded significantly better to zonisamide treatment compared to non-carriers, suggesting a tailored approach to therapy based on genetic profiling .

- Case Study 2: In a clinical trial with over 1000 participants, zonisamide demonstrated superior efficacy compared to other antiepileptic drugs (AEDs), establishing its role as a first-line treatment option for certain seizure types .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Propriétés

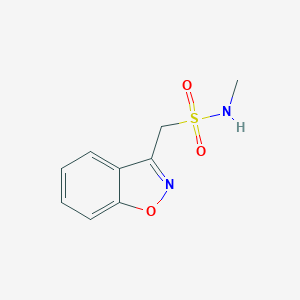

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-10-15(12,13)6-8-7-4-2-3-5-9(7)14-11-8/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLCNEUQVNHBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=NOC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500736 | |

| Record name | 1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68292-02-4 | |

| Record name | N-Methyl zonisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068292024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL ZONISAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24E57LD622 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.